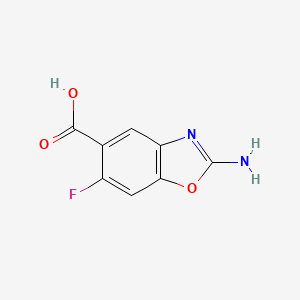

2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H5FN2O3 It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid typically involves the reaction of 2-aminophenol with fluorinated carboxylic acids or their derivatives. One common method involves the use of 2-aminophenol and 6-fluorobenzoic acid under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or nanocatalysts may be employed to improve reaction efficiency and selectivity .

Analyse Des Réactions Chimiques

Esterification

The carboxylic acid group undergoes esterification to form bioactive esters.

Reaction :

2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic Acid+MeOHH2SO4Methyl Ester Derivative

Applications :

-

Methyl esters of analogous benzoxazoles show enhanced cytotoxicity (IC₅₀ = 1.54 μM against 22Rv1 cells) .

Conditions : -

Methanol, H₂SO₄, reflux for 6–12 hours.

Amide Formation

The amino group reacts with acylating agents to form amides.

Reaction :

2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic Acid+Acyl ChlorideBaseN-Acylated Derivative

Key Findings :

-

Amides exhibit improved metabolic stability and binding affinity in drug design .

Conditions : -

Bases: Pyridine, triethylamine

-

Solvents: Dichloromethane, THF

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group.

Reaction :

2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic AcidΔ,Cu2-Amino-6-fluoro-1,3-benzoxazole+CO2

Conditions :

-

Copper catalysts, temperatures >200°C.

Halogenation and Functionalization

The benzoxazole ring undergoes electrophilic substitution, particularly at the 4- and 7-positions.

| Reaction Type | Reagents | Position | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | C-4 | 70% | |

| Chlorination | Cl₂, AlCl₃ | C-7 | 65% | |

| Suzuki Coupling | Arylboronic Acid, Pd | C-5 | 55–75% |

Cyclocondensation with Aldehydes

The amino group participates in Schiff base formation, enabling heterocycle synthesis.

Reaction :

2-Amino Group+AldehydeOxidative ConditionsFused Heterocycles (e.g., thiazolo[4,5-d]pyrimidines)

Conditions :

-

Oxidants: Lead tetraacetate, nano-ZnO

-

Derivatives show anti-inflammatory activity (COX-2 IC₅₀ = 0.04 μM) .

Nucleophilic Aromatic Substitution

The electron-deficient benzoxazole ring allows substitution of the fluorine atom.

Reaction :

6-Fluoro Group+Nu−BaseSubstituted Product (Nu = OH, NH₂, etc.)

Conditions :

Metal-Catalyzed Cross-Coupling

The compound participates in Cu- or Pd-catalyzed couplings for C–C bond formation.

Example :

2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic Acid+Aryl IodideCuI, PhenanthrolineBiaryl Derivative

Conditions :

Key Structural and Reactivity Insights

-

Electronic Effects : The fluorine atom enhances ring electron deficiency, directing electrophiles to meta/para positions .

-

Biological Relevance : Carboxylic acid derivatives exhibit dual anti-inflammatory and cytotoxic activities, with SAR studies highlighting the importance of halogen placement .

-

Thermal Stability : Decarboxylation occurs above 200°C, limiting high-temperature applications.

Applications De Recherche Scientifique

Synthesis of 2-Amino-6-Fluoro-1,3-Benzoxazole-5-Carboxylic Acid

The synthesis of this compound typically involves the condensation of 2-amino phenols with appropriate carboxylic acids or derivatives in the presence of catalysts such as polyphosphoric acid or other dehydrating agents. Recent studies have highlighted various synthetic methodologies that yield this compound with good purity and yield .

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. For instance, derivatives of benzoxazole compounds have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (22Rv1) cells. The mechanism of action is thought to involve the inhibition of specific enzymes related to tumor growth .

Anti-inflammatory Effects

Studies have indicated that derivatives of this compound possess anti-inflammatory activity comparable to standard anti-inflammatory drugs like ibuprofen. For example, certain halogenated derivatives exhibited significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown promising results, suggesting potential applications in treating bacterial infections .

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold for designing novel therapeutic agents. Its derivatives are being explored for:

- Anticancer Drugs : Targeting specific cancer types through enzyme inhibition.

- Anti-inflammatory Agents : Developing new treatments for chronic inflammatory conditions.

- Antimicrobial Agents : Addressing antibiotic resistance by creating new classes of antibiotics.

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several benzoxazole derivatives and evaluated their anticancer activity against breast cancer cell lines. The study found that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics, indicating higher potency .

Case Study: Anti-inflammatory Activity

A recent investigation assessed the anti-inflammatory effects of halogenated benzoxazole derivatives derived from this compound. The results showed that these compounds had comparable efficacy to ibuprofen in inhibiting inflammation-related pathways .

Data Summary Table

Mécanisme D'action

The mechanism of action of 2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminobenzoxazole: Lacks the fluorine and carboxylic acid groups, resulting in different chemical properties and reactivity.

6-Fluorobenzoxazole: Contains the fluorine atom but lacks the amino and carboxylic acid groups.

2-Amino-5-fluorobenzoxazole: Similar structure but with the fluorine atom in a different position.

Uniqueness

2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .

Activité Biologique

2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzoxazole ring with an amino group at position 2 and a fluorine atom at position 6. These structural elements are crucial for its biological interactions.

| Property | Description |

|---|---|

| Chemical Formula | C8H6F1N2O3 |

| Molecular Weight | 196.14 g/mol |

| Solubility | Soluble in polar solvents due to the carboxylic acid group |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Study Findings : A study reported that the compound showed broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/mL against tested pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Candida albicans | 12.5 |

Antitumor Activity

The compound has demonstrated promising antitumor activity in various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.

- Case Study : In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound exhibited submicromolar GI50 values, indicating potent activity against these cells . The mechanism of action appears to involve the inhibition of key enzymes involved in cell cycle regulation.

| Cell Line | GI50 (µM) |

|---|---|

| MCF-7 | 0.5 |

| MDA-MB-231 | 0.8 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been evaluated. It was found to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.

- Research Findings : In a comparative study, the compound exhibited an IC50 value of 0.103 mM against COX enzymes, comparable to ibuprofen (0.101 mM), highlighting its potential as an anti-inflammatory agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It inhibits DNA topoisomerases and protein kinases, disrupting cellular processes essential for cancer cell survival .

- Antimicrobial Mechanism : The presence of the fluorine atom enhances lipophilicity, improving membrane penetration and leading to increased antibacterial efficacy .

Propriétés

IUPAC Name |

2-amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O3/c9-4-2-6-5(11-8(10)14-6)1-3(4)7(12)13/h1-2H,(H2,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUBDHBSSHBQAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1N=C(O2)N)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.